molecular formula C13H11IN2O2 B1390955 4-Iodo-5-methoxy-N-phenylnicotinamide CAS No. 1087659-16-2

4-Iodo-5-methoxy-N-phenylnicotinamide

Cat. No.: B1390955
CAS No.: 1087659-16-2
M. Wt: 354.14 g/mol
InChI Key: ZNJHYEHUEGDJGA-UHFFFAOYSA-N
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Description

4-Iodo-5-methoxy-N-phenylnicotinamide is an organic compound with the molecular formula C13H11IN2O2 It is a derivative of nicotinamide, featuring an iodine atom at the 4-position, a methoxy group at the 5-position, and a phenyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methoxy-N-phenylnicotinamide typically involves the following steps:

    Methoxylation: The methoxy group at the 5-position can be introduced through a nucleophilic substitution reaction using methanol and a suitable base like sodium methoxide.

    Amidation: The final step involves the formation of the amide bond by reacting the iodinated and methoxylated nicotinic acid derivative with aniline (phenylamine) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Types of Reactions:

    Substitution Reactions: The iodine atom at the 4-position can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the methoxy group and the amide functionality.

    Coupling Reactions: The phenyl group attached to the nitrogen atom can engage in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include derivatives with different functional groups replacing the iodine atom.

    Oxidation Products: Oxidized forms of the methoxy group or the amide functionality.

    Reduction Products: Reduced forms of the amide group or the aromatic ring.

Scientific Research Applications

4-Iodo-5-methoxy-N-phenylnicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Iodo-5-methoxy-N-phenylnicotinamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The iodine and methoxy groups can influence its binding affinity and specificity, while the phenyl group can enhance its hydrophobic interactions with target molecules. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

  • 4-Iodo-3-methoxy-1,5-naphthyridine
  • 4-Iodo-5-methoxypyridin-3-amine
  • 4-Iodo-N-phenylbenzenecarbohydrazonoyl chloride

Comparison: 4-Iodo-5-methoxy-N-phenylnicotinamide is unique due to the specific combination of functional groups it possesses. The presence of both iodine and methoxy groups on the nicotinamide ring, along with the phenyl group on the amide nitrogen, provides distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

4-iodo-5-methoxy-N-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O2/c1-18-11-8-15-7-10(12(11)14)13(17)16-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJHYEHUEGDJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670128
Record name 4-Iodo-5-methoxy-N-phenylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087659-16-2
Record name 4-Iodo-5-methoxy-N-phenyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087659-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-5-methoxy-N-phenylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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